Cas no 2034229-72-4 (N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide)

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a fluorinated pyrimidine derivative featuring a piperidine scaffold modified with a propane sulfonamide group. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. The 5-fluoropyrimidine moiety enhances electrophilic reactivity, while the sulfonamide group contributes to improved solubility and binding affinity. Its structural complexity allows for selective interactions with target proteins, making it valuable for medicinal chemistry research. The compound’s stability and synthetic versatility further support its utility in drug discovery and optimization studies.
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide structure
2034229-72-4 structure
Product Name:N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
CAS No:2034229-72-4
MF:C13H21FN4O2S
MW:316.394844770432
CID:6323434
PubChem ID:91814123
Update Time:2025-05-20

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2034229-72-4
    • AKOS026688509
    • N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]propane-1-sulfonamide
    • N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide
    • F6454-1282
    • N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
    • Inchi: 1S/C13H21FN4O2S/c1-2-7-21(19,20)17-8-11-3-5-18(6-4-11)13-15-9-12(14)10-16-13/h9-11,17H,2-8H2,1H3
    • InChI Key: UMUDWOBCVWBEPW-UHFFFAOYSA-N
    • SMILES: S(CCC)(NCC1CCN(C2N=CC(=CN=2)F)CC1)(=O)=O

Computed Properties

  • Exact Mass: 316.13692526g/mol
  • Monoisotopic Mass: 316.13692526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 83.6Ų

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide Pricemore >>

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N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide Related Literature

Additional information on N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

Introduction to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide (CAS No. 2034229-72-4)

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide, identified by its CAS number 2034229-72-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both 5-fluoropyrimidine and piperidine moieties in its structure suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

The chemical structure of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide incorporates several key functional groups that contribute to its pharmacological properties. The 5-fluoropyrimidine ring is known for its ability to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets such as enzymes and receptors. Additionally, the piperidine moiety enhances the compound's solubility and bioavailability, facilitating its absorption and distribution within the body.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide has been explored as a potential lead compound in the quest for new treatments for cancer, inflammatory diseases, and infectious disorders. Its structural features make it a versatile scaffold for drug design, allowing modifications that can fine-tune its biological activity.

One of the most compelling aspects of this compound is its potential to interact with kinase enzymes, which are frequently implicated in cellular signaling pathways associated with diseases such as cancer. The combination of the 5-fluoropyrimidine and piperidine units provides a scaffold that can be optimized to achieve high affinity and selectivity for these targets. Preliminary studies have demonstrated that derivatives of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide exhibit inhibitory activity against certain kinases, suggesting their therapeutic potential.

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the 5-fluoropyrimidine moiety typically involves nucleophilic substitution reactions, while the attachment of the piperidine ring often requires cyclization or condensation reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.

In terms of pharmacokinetic properties, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yll)methyl)propane-1-sulfonamide demonstrates favorable characteristics that are essential for an effective drug candidate. Its molecular structure allows for good oral bioavailability, meaning it can be administered orally and still reach therapeutic levels in the bloodstream. Additionally, its solubility profile ensures adequate distribution throughout the body, reaching target tissues where needed.

The compound's stability under various conditions is another critical factor in its development as a drug candidate. N-(1-(5-fluoropyrimidin)-2-yI)-N'-methylpiperazinecarboxyI)-N-methanesulfonylurea exhibits good stability in vitro under physiological conditions, suggesting its potential for long-term storage and formulation into stable pharmaceutical products. This stability is essential for ensuring the compound's efficacy over time and maintaining its integrity during manufacturing and transportation.

Evaluation of N-(1-(5-fluoropyrimidinyI)-N'-methyl-piperazine-carboxyI)-N-methanesulfonylurea in preclinical models has provided valuable insights into its biological activity. In cell-based assays, it has shown inhibitory effects on several kinases, including those involved in cancer cell proliferation and survival. These findings have prompted further investigation into its potential as an anticancer agent. Additionally, studies have explored its activity against inflammatory pathways, suggesting possible applications in treating autoimmune diseases.

The development of novel therapeutic agents often involves a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and medicine. N-(1-(5-fluoropyrimidinyI)-N'-methyl-piperazine-carboxyI)-N-methanesulfonylurea serves as an excellent example of how collaboration across these fields can lead to innovative drug discovery. Its unique structure and promising biological activity make it a valuable tool for researchers seeking to develop new treatments for various diseases.

In conclusion, N-(1-(5-fluoropyrimidinyI)-N'-methyl-piperazine-carboxyI)-N-methanesulfonylurea (CAS No. 2034229 72 4) is a compound with significant potential in pharmaceutical research. Its structural features and favorable pharmacokinetic properties make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this molecule, it holds promise for addressing unmet medical needs and improving patient outcomes.

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